Thermal Polymerization Activation Energy: Bis-Hexamethylene vs. Bis-Hexanediol Ester
1,6-Hexamethylene bis-methacrylamide (BisHexa) exhibits a significantly lower activation energy (Ea) for thermal polymerization compared to its direct ester analog, 1,6-hexanediol dimethacrylate (BisHMA) [1]. This difference, determined by Differential Scanning Calorimetry (DSC), indicates that BisHexa polymerizes more readily under thermal initiation, enabling lower processing temperatures or faster cure cycles in thermal systems.
| Evidence Dimension | Activation Energy (Ea) of Thermal Polymerization |
|---|---|
| Target Compound Data | 18,578 kJ/mol (BisHexa) |
| Comparator Or Baseline | 23,658 kJ/mol (BisHMA, 1,6-hexanediol dimethacrylate) |
| Quantified Difference | 5,080 kJ/mol lower (approx. 21% reduction) |
| Conditions | Differential Scanning Calorimetry (DSC) coupled with Photocalorimetry Accessory (PCA); comparison of neat monomers |
Why This Matters
A lower activation energy translates to more efficient thermal curing, which can reduce energy consumption in manufacturing and expand compatibility with heat-sensitive substrates or components.
- [1] Piva, E., et al. (2015). Kinetics polymerization behavior of novels Bis(Methacrilamide)s as alternative for esters. (Master's thesis). Universidade Federal do Rio Grande do Sul. Retrieved from https://lume.ufrgs.br/handle/10183/32695 View Source
